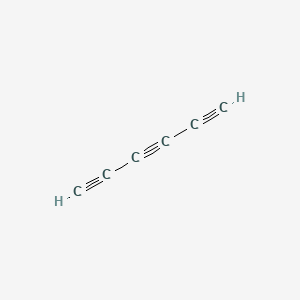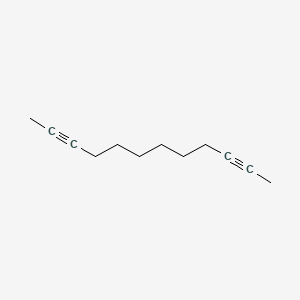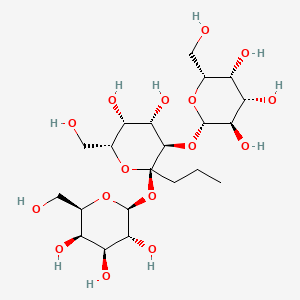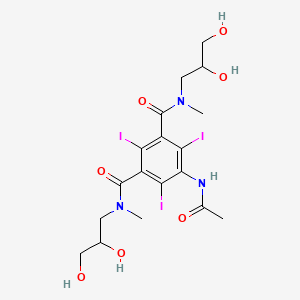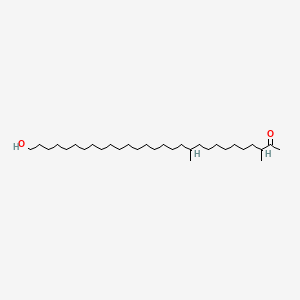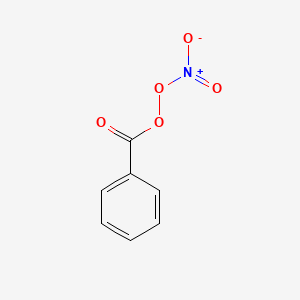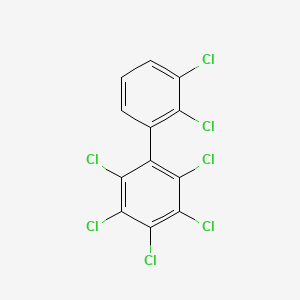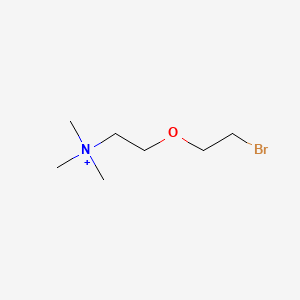
ABT-719
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolizine derivatives involves complex organic reactions, starting from simpler quinoline or pyridine compounds. Bálint et al. (1999) describe a synthesis pathway for flumequine, a related antibacterial agent, from racemic tetrahydroquinoline, resolved through enantiomers of 3-bromocamphor-8-sulfonic acid, establishing configurations by X-ray structures of diastereoisomeric salts (Bálint et al., 1999). Similarly, Morita et al. (1990) synthesized metabolites of another quinolizine derivative to study their antibacterial activity, highlighting the chemical flexibility and utility of quinolizine scaffolds in medicinal chemistry (Morita et al., 1990).
Molecular Structure Analysis
Quinolizine derivatives exhibit a range of structural variations, with the specific arrangement and type of substituents greatly affecting their properties and activity. The absolute configuration of these compounds, as established by X-ray crystallography, is critical for their biological function. The molecular structure analysis often involves advanced spectroscopic techniques, including 1H NMR, to determine enantiomeric excesses and configurations essential for activity (Bálint et al., 1999).
Chemical Reactions and Properties
Quinolizine derivatives are involved in various chemical reactions, including cyclizations, rearrangements, and functional group transformations. These reactions are foundational for synthesizing diverse derivatives with tailored antibacterial activities. The ability to undergo specific chemical transformations is a hallmark of the quinolizine class, enabling the generation of compounds with optimized pharmacological profiles.
Physical Properties Analysis
The physical properties of quinolizine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structures. For example, Elrod et al. (1995) determined the purity and related substances of a quinolizine derivative using high-performance liquid chromatography, highlighting the importance of analytical methods in characterizing these compounds (Elrod et al., 1995).
Wissenschaftliche Forschungsanwendungen
1. Vorbeugung von akutem Nierenversagen (AKI) bei Herzoperationen ABT-719 wurde zur Vorbeugung von akutem Nierenversagen (AKI) bei Patienten getestet, die sich einer hochriskanten Herzoperation unterziehen . Die Behandlung führte jedoch nicht zu einer Senkung der AKI-Inzidenz nach Kriterien des Acute Kidney Injury Network (AKIN), beeinflusste nicht die Erhöhungen neuartiger Biomarker oder veränderte die 90-Tage-Ergebnisse bei Patienten nach Herzoperationen .
Behandlung von Pyelonephritis
this compound ist ein 2-Pyridon-Antibiotikum, das die DNA-Gyrase-Aktivität hemmt. Es hat eine beträchtliche subkutane und orale Wirksamkeit bei der Behandlung von experimenteller Pyelonephritis gezeigt, die bei Carrageenan-behandelten Mäusen durch klinische Isolate von Enterococcus faecalis, Enterococcus faecium, Escherichia coli und Pseudomonas aeruginosa induziert wurde . Die therapeutischen ED50-Werte für this compound gegen diese Infektionen waren gleich oder bis zu zehnmal niedriger als die von Ciprofloxacin .
3. Behandlung von Infektionen, die durch resistente Enterokokken verursacht werden this compound hat sich als vielversprechend für die Behandlung von Harnwegsinfektionen erwiesen, wie die signifikante Wirksamkeit gegen experimentelle Pyelonephritis nahelegt, die durch E. coli, P. aeruginosa und empfindliche und resistente Enterokokken verursacht wird .
4. Behandlung von Infektionen, die durch E. coli verursacht werden this compound hat Wirksamkeit gegen Infektionen gezeigt, die durch E. coli verursacht werden. Die therapeutische ED50 für this compound betrug 1,1 mg/kg.Tag (oral) .
5. Behandlung von Infektionen, die durch P. aeruginosa verursacht werden this compound hat Wirksamkeit gegen Infektionen gezeigt, die durch P. aeruginosa verursacht werden. Die therapeutische ED50 für this compound betrug 2,7 mg/kg.Tag (oral) .
Potenzieller Einsatz bei großen Operationen
Es gab eine Phase-2b-Studie, randomisiert, doppelblind, placebokontrolliert, zur Sicherheit und Wirksamkeit mehrerer Dosierungsregime von this compound zur Vorbeugung von akutem Nierenversagen bei Probanden, die sich einer hochriskanten großen Operation unterziehen .
Wirkmechanismus
Target of Action
ABT-719 is primarily targeted towards the prevention of acute kidney injury (AKI) in patients undergoing high-risk cardiac surgery . It is a novel α-melanocyte-stimulating hormone analog .
Mode of Action
This compound binds to melanocortin receptors (MCRs) 1, 3, 4, and 5 with high specificity . .
Biochemical Pathways
It is known that this compound has anti-inflammatory and organ-protective effects . These effects suggest that this compound may influence pathways related to inflammation and organ protection.
Pharmacokinetics
It is known that this compound was administered in cumulative doses in a clinical trial , suggesting that its pharmacokinetic properties were considered in the dosing regimen.
Action Environment
It is known that this compound was tested in a clinical trial involving patients undergoing high-risk cardiac surgery , suggesting that the compound’s action may be influenced by factors such as the patient’s health status and the surgical environment.
Biochemische Analyse
Biochemical Properties
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. This compound has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- on various cell types and cellular processes are profound. In HIV-infected cells, this compound inhibits the integration of viral DNA, thereby halting viral replication and reducing viral load . It also influences cell signaling pathways, particularly those involved in immune responses, by modulating the activity of key signaling proteins. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in viral replication and immune regulation.
Molecular Mechanism
At the molecular level, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- exerts its effects through several mechanisms. The primary mechanism involves the inhibition of HIV-1 integrase by binding to its active site and sequestering essential cofactors, such as Mg2+ ions . This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. Additionally, this compound may inhibit other enzymes involved in viral replication and cellular metabolism, further contributing to its antiviral activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that this compound can maintain its inhibitory effects on HIV-1 integrase and viral replication for several days in vitro
Dosage Effects in Animal Models
In animal models, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- vary with different dosages. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux and alter the levels of specific metabolites involved in viral replication and immune responses.
Transport and Distribution
Within cells and tissues, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific transporters . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with viral DNA and inhibits the activity of HIV-1 integrase . Additionally, the compound may be targeted to other subcellular compartments, such as the mitochondria and endoplasmic reticulum, through specific targeting signals or post-translational modifications. These localizations enable the compound to modulate various cellular processes and exert its antiviral effects.
Eigenschaften
IUPAC Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKUAHPMHVZJL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167476 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162829-90-5 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the spectrum of activity of ABT-719?
A2: this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] It shows significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and ciprofloxacin-resistant organisms. [, ]
Q2: How does the efficacy of this compound compare to that of existing antibiotics, particularly fluoroquinolones?
A3: In preclinical studies, this compound demonstrated superior efficacy compared to ciprofloxacin against various infections. For instance, it was 4- to 10-fold more effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes infections in mice. [] this compound also showed greater potency against quinolone-sensitive S. aureus, Enterococcus faecalis, and Enterococcus faecium in immunosuppressed mice. [] It exhibited comparable effectiveness to ciprofloxacin in treating infections caused by Pseudomonas aeruginosa and Escherichia coli. []
Q3: Are there any studies investigating the efficacy of this compound against intracellular infections?
A4: Yes, research indicates that this compound is highly effective against intracellular bacterial infections. Studies showed that it outperformed ciprofloxacin, demonstrating at least three-fold lower 50% effective doses (ED50s) in treating intracellular infections caused by Salmonella typhimurium and Listeria monocytogenes. []
Q4: What is the significance of the structural modifications at the C-8 position of 4H-4-oxoquinolizine derivatives, such as this compound?
A5: Structural modifications at the C-8 position of 4H-4-oxoquinolizines significantly influence their antibacterial activity, physicochemical properties, and pharmacokinetic profiles. [] These alterations can enhance activity against Gram-positive bacteria, including ciprofloxacin- and methicillin-resistant S. aureus. [] Furthermore, specific C-8 modifications can lead to improved in vivo efficacy compared to this compound. For example, the cis-3-amino-4-methylpiperidine analogue (3ss) demonstrated superior efficacy against S. aureus, S. pneumoniae, and E. coli in a mouse protection test, exhibiting lower oral ED50 values than this compound. []
Q5: What are the implications of the "conformation switch model" concerning the interaction of this compound with resistant DNA gyrase and topoisomerase IV?
A6: The "conformation switch model" suggests that this compound, unlike some other quinolones, might possess a unique ability to interact with mutated binding sites on DNA gyrase and topoisomerase IV. [] This characteristic could contribute to its effectiveness against resistant strains where mutations alter the enzyme's structure. []
Q6: Has this compound been evaluated in clinical trials, and if so, what were the findings?
A7: Yes, this compound has been investigated in a Phase 2b clinical trial (NCT01777165) for preventing acute kidney injury in patients undergoing high-risk cardiac surgery. [] Unfortunately, the trial did not meet its primary endpoint of reducing acute kidney injury incidence as defined by Acute Kidney Injury Network (AKIN) criteria. []
Q7: What is the current status of this compound development?
A8: While this compound showed early promise as a potential antibacterial agent, its development seems to have been halted. Although it demonstrated efficacy in preclinical studies, the unsuccessful Phase 2b trial suggests further research and development are needed to fully understand its potential and address limitations. []
Q8: What are the potential advantages of this compound over existing antibiotics?
A9: this compound's potential advantages stem from its broad-spectrum activity, particularly its effectiveness against resistant bacteria, including MRSA and quinolone-resistant strains. [, , ] This characteristic makes it a promising candidate for combating the growing problem of antibiotic resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





